molecular formula C9H9NO3 B2847086 4-[(Methylamino)carbonyl]benzoic acid CAS No. 23754-45-2

4-[(Methylamino)carbonyl]benzoic acid

Cat. No. B2847086
CAS RN: 23754-45-2
M. Wt: 179.175
InChI Key: ZYTCRZMJZJPYEG-UHFFFAOYSA-N
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Description

4-[(Methylamino)carbonyl]benzoic acid, also known as 4-(Methylamino)benzoic acid, is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives . It has a molecular formula of C9H9NO3 and a molecular weight of 179.17 .


Molecular Structure Analysis

The molecular structure of 4-[(Methylamino)carbonyl]benzoic acid consists of a benzene ring substituted with a carboxylic acid group (COOH) and a methylamino carbonyl group (CNC=O) .


Physical And Chemical Properties Analysis

4-[(Methylamino)carbonyl]benzoic acid is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 321.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Pharmacokinetics Analysis

  • Study on Pharmacokinetics : A study conducted by Xu et al. (2020) focused on investigating the pharmacokinetics of a compound closely related to 4-[(Methylamino)carbonyl]benzoic acid, specifically its methyl ester derivative. Using UHPLC-ESI-Q-TOF/MS, the researchers analyzed the pharmacokinetic parameters in rats, revealing insights into its distribution and bioavailability in plasma (Xu et al., 2020).

Crystallography and Structural Analysis

  • Crystal Structure Analysis : Azumaya et al. (2003) studied the crystal structure of a cyclic hexamer of 4-(methylamino)benzoic acid. The research provided insights into the compound's molecular conformation and intermolecular interactions within the crystal (Azumaya et al., 2003).

Synthesis and Chemical Applications

  • Synthesis of Iothalamic Acid : He Yong-jun (2009) synthesized Iothalamic acid, an X-ray contrast agent, from a derivative of 4-[(Methylamino)carbonyl]benzoic acid, showcasing its application in medical imaging (He Yong-jun, 2009).
  • Synthesis of Photolabelling Reagents : Gomis et al. (1999) synthesized [carbonyl-14C]-4-Benzoylbenzoic acid, a photolabelling reagent, using a derivative of benzoic acid, highlighting its use in radiopharmaceuticals and biochemical studies (Gomis et al., 1999).

Polymerization and Material Science

  • Photoinduced Polymerization : Wrzyszczyński et al. (2000) investigated a series of sulfur-containing carboxylic acids, including 4-(methylthio)benzoic acid, in photoinduced free-radical polymerizations. This study reveals the potential of derivatives of 4-[(Methylamino)carbonyl]benzoic acid in the field of polymer science (Wrzyszczyński et al., 2000).

Catalysis and Chemical Reactions

  • Catalysis in Benzylation Reactions : Adam and Andas (2007) incorporated 4-(methylamino)benzoic acid into silica, resulting in an improved catalyst for benzylation reactions. This study highlights the compound's application in enhancing chemical reaction efficiencies (Adam & Andas, 2007).

Biochemical Studies

  • Carbonic Anhydrase Inhibition : Abdoli et al. (2018) investigated benzamides incorporating 4-sulfamoyl moieties derived from 4-sulfamoyl benzoic acid as inhibitors of human carbonic anhydrase. This study indicates the potential biomedical applications of derivatives of 4-[(Methylamino)carbonyl]benzoic acid in enzyme inhibition (Abdoli et al., 2018).

Safety And Hazards

This compound is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed or inhaled . It’s classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification .

properties

IUPAC Name

4-(methylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-8(11)6-2-4-7(5-3-6)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTCRZMJZJPYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Methylamino)carbonyl]benzoic acid

CAS RN

23754-45-2
Record name 4-[(Methylamino)carbonyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 4-(methylaminocarbonyl)benzoate (1.9 g, 0.0098 mol) was added to 10 mL 1.5M NaOH (1.5 eq) and 30 mL water in a 125-mL Erlenmeyer flask. The suspension was stirred for 1 h at room temperature. The solid gradually dissolved during this time. The solution was filtered and acidified to produce a white solid. The solid was removed by filtration, washed twice with water, and dried in vacuo to give 1.60 g (90%) of the title compound, mp 270° C.
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
90%

Citations

For This Compound
3
Citations
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 124 pubs.acs.org
BJ Lim - 2017 - repositories.lib.utexas.edu
Modified oligonucleotides with redox-active functional groups could emerge as attractive tools for sensor development. In principle, changes in oligonucleotide hybridization or …
Number of citations: 2 repositories.lib.utexas.edu
BJ Lim, I Hwang, AD Ellington… - Helvetica Chimica …, 2019 - Wiley Online Library
A series of ferrocene derivatives, which have diverse redox potentials modulated by functional groups, have been synthesized as potential ‘multi‐potential’ probes. A Hammett constant …
Number of citations: 3 onlinelibrary.wiley.com

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